molecular formula C13H24N10O4 B12758538 N,N'-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone CAS No. 150012-63-8

N,N'-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone

Cat. No.: B12758538
CAS No.: 150012-63-8
M. Wt: 384.40 g/mol
InChI Key: NUJNUWSOQAYBPP-TYEPRFNJSA-N
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Description

N,N’-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hexahydro-1,4-diazepine ring and semicarbazone functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone typically involves multiple steps. One common method includes the reaction of hexahydro-1,4-diazepine with 1-hydroxyimino-2-oxopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives.

Scientific Research Applications

N,N’-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(1-hydroxyimino-2-oxopropyl)piperazine: Similar structure but with a piperazine ring instead of a hexahydro-1,4-diazepine ring.

    1,4-Diazepine derivatives: Compounds with a similar diazepine core but different functional groups.

Uniqueness

N,N’-Bis(1-hydroxyimino-2-oxopropyl)hexahydro-1,4-diazepine semicarbazone is unique due to its combination of a hexahydro-1,4-diazepine ring and semicarbazone functional groups

Properties

CAS No.

150012-63-8

Molecular Formula

C13H24N10O4

Molecular Weight

384.40 g/mol

IUPAC Name

[(E)-[(1E)-1-[4-[(E)-C-[(E)-N-(carbamoylamino)-C-methylcarbonimidoyl]-N-hydroxycarbonimidoyl]-1,4-diazepan-1-yl]-1-hydroxyiminopropan-2-ylidene]amino]urea

InChI

InChI=1S/C13H24N10O4/c1-8(16-18-12(14)24)10(20-26)22-4-3-5-23(7-6-22)11(21-27)9(2)17-19-13(15)25/h26-27H,3-7H2,1-2H3,(H3,14,18,24)(H3,15,19,25)/b16-8+,17-9+,20-10+,21-11+

InChI Key

NUJNUWSOQAYBPP-TYEPRFNJSA-N

Isomeric SMILES

C/C(=N\NC(=O)N)/C(=N\O)/N1CCN(CCC1)/C(=N/O)/C(=N/NC(=O)N)/C

Canonical SMILES

CC(=NNC(=O)N)C(=NO)N1CCCN(CC1)C(=NO)C(=NNC(=O)N)C

Origin of Product

United States

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